(2Z)-2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
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Overview
Description
(2Z)-2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a nitrophenyl group attached to a bicyclic azabicyclo octanone core. The compound’s structure and functional groups make it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one typically involves the condensation of 3-nitrobenzaldehyde with 1-azabicyclo[2.2.2]octan-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product. The choice of solvents and reagents may also be optimized for cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted azabicyclo compounds.
Scientific Research Applications
(2Z)-2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the azabicyclo core can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
- (2Z)-2-[(2-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
- (2Z)-2-[(3-aminophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Uniqueness
(2Z)-2-[(3-nitrophenyl)methylidene]-1-azabicyclo[222]octan-3-one is unique due to the specific positioning of the nitrophenyl group, which influences its reactivity and interaction with other molecules
Properties
IUPAC Name |
(2Z)-2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-14-11-4-6-15(7-5-11)13(14)9-10-2-1-3-12(8-10)16(18)19/h1-3,8-9,11H,4-7H2/b13-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLZCUTYLMWZKH-LCYFTJDESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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